Dexrabeprazole

Description

Propriétés

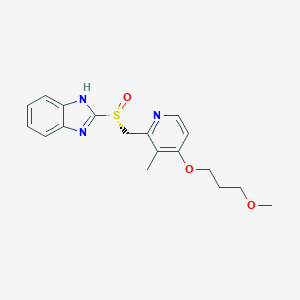

IUPAC Name |

2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432680 | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177795-60-7 | |

| Record name | (+)-Rabeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177795-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177795607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexrabeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXRABEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65JK8810RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Stage A: Synthesis of Rabeprazole Thioether

Rabeprazole thioether is synthesized by the nucleophilic substitution reaction between 2-mercaptobenzimidazole and 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride under phase transfer catalysis.

-

- 2-mercaptobenzimidazole (1)

- 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (2)

Catalyst: Polyethylene glycol derivatives (e.g., polyethylene glycol bis ether or monoether monoesters) act as phase transfer catalysts.

Solvents: Methyl alcohol, ethanol, methyl acetate, ethyl acetate, dichloromethane, or chloroform.

Reaction Conditions: The molar ratio of 2-mercaptobenzimidazole to the pyridine derivative is typically between 1.0:1 to 2.0:1.

Procedure: The reactants are stirred with the catalyst in the chosen solvent until reaction completion is confirmed by thin-layer chromatography (TLC). The product is extracted, washed, dried, and crystallized using methyl tertiary butyl ether (MTBE).

Yield and Purity: Yields of 92-94% with purity above 99.4% (HPLC) have been reported.

| Parameter | Typical Value |

|---|---|

| Catalyst | Polyethylene glycol bis ether (50 g) |

| Solvent | Ethanol or chloroform (200 ml) |

| Reaction Temperature | Ambient to reflux (not specified) |

| Yield | 92-94% |

| Purity (HPLC) | 99.4-99.8% |

Stage B: Chiral Oxidation to Dexrabeprazole

The key step is the stereoselective oxidation of rabeprazole thioether to this compound using chiral catalysis.

Catalysts: (4S,5S)-4,5-dihydro-4,5-diphenyl-2-(2-hydroxy-3-tert-butylphenyl)oxazoline combined with titanium tetraisopropylate.

Oxidants: tert-Butyl hydroperoxide (TBHP) is preferred; cumene hydroperoxide (CHP) is an alternative.

Solvents: Mixed organic solvents such as dichloromethane and dichloroethane (1:1) or others including methanol, ethanol, tetrahydrofuran, toluene.

-

- Temperature: -20°C to 20°C; optimally -5°C to 5°C.

- Catalyst amount: 2.5% to 20% molar ratio relative to rabeprazole thioether, preferably 2.5% to 5%.

Procedure: Under nitrogen atmosphere, the catalyst and titanium tetraisopropylate are stirred with the solvent, followed by addition of water and heating to 55-60°C. The rabeprazole thioether is added, and TBHP is slowly introduced with temperature control. After completion, the mixture is treated with sodium hydroxide, sodium sulfite, and purified by extraction and crystallization.

Yield and Purity: Yields around 82% with purity above 99.7%, low peroxide impurity (~0.1%), and isomer impurity (~0.12%).

| Parameter | Typical Value |

|---|---|

| Catalyst | Chiral oxazoline (4S,5S) + Ti(OiPr)4 |

| Oxidant | TBHP (70% aqueous) |

| Solvent | Dichloromethane : Dichloroethane (1:1) |

| Temperature | -5°C to 5°C |

| Yield | ~82% |

| Purity (HPLC) | 99.7% |

| Peroxide Impurity | 0.1% |

| Isomer Impurity | 0.12% |

Stage C: Formation of this compound Sodium Salt

The final step converts this compound into its sodium salt form to improve solubility and stability.

Reagents: Sodium hydroxide (NaOH).

Solvents: Acetonitrile is commonly used for dissolution; crystallization solvents include methyl tertiary butyl ether (MTBE) and dichloromethane.

Procedure: this compound is dissolved in acetonitrile with NaOH, filtered, and concentrated under vacuum. The residue is crystallized from MTBE/dichloromethane mixture, filtered, washed, and dried.

Yield and Purity: Yields of 94% with purity of 99.8% have been reported, with low peroxide and isomer impurities.

| Parameter | Typical Value |

|---|---|

| Base | Sodium hydroxide (NaOH) |

| Solvent | Acetonitrile, MTBE, dichloromethane |

| Yield | 94% |

| Purity (HPLC) | 99.8% |

| Peroxide Impurity | 0.08% |

| Isomer Impurity | 0.10% |

A specialized preparation method exists for obtaining the monohydrate crystalline form of this compound sodium, which is crucial for pharmaceutical formulation due to improved stability and handling.

-

- Dissolve sodium hydroxide in a first solvent (e.g., acetonitrile).

- Add this compound to the solution and stir until dissolved.

- Filter and concentrate the solution under vacuum.

- Dissolve the enriched material in a third solvent (e.g., methanol, acetonitrile, or acetone), filter, and dry.

- Crystallize the product by stirring in ethyl acetate at room temperature for 12 hours under nitrogen protection.

- Filter, wash with ethyl acetate, and vacuum dry at 40°C for 24 hours.

Physical Characteristics: The product is an off-white powder with strong water absorbability and improved dissolution and stability profiles.

Water Content: Moisture titration shows water content between 4.6% and 5.0%.

| Step | Solvent(s) Used | Conditions |

|---|---|---|

| 1 | Acetonitrile (or ethanol, Virahol, toluene, DMF) | Stirring at room temperature |

| 4 | Methanol / Acetonitrile / Acetone | Stirring until clear solution |

| 5 | Ethyl acetate | Room temperature, 12 hours, nitrogen atmosphere |

| Drying | Vacuum drying | 40°C, 24 hours |

| Stage | Key Reagents & Catalysts | Solvents | Temperature Range | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Rabeprazole Thioether Synthesis | 2-mercaptobenzimidazole, 2-chloromethyl pyridine, PEG catalyst | Ethanol, chloroform, etc. | Ambient to reflux | 92-94 | 99.4-99.8 | Phase transfer catalysis |

| Chiral Oxidation to this compound | Chiral oxazoline, titanium tetraisopropylate, TBHP | Dichloromethane/dichloroethane | -5°C to 5°C | ~82 | 99.7 | Stereoselective oxidation |

| Sodium Salt Formation | Sodium hydroxide | Acetonitrile, MTBE, dichloromethane | Ambient | 94 | 99.8 | Crystallization from mixed solvents |

| Monohydrate Crystal Formation | Sodium hydroxide, this compound | Acetonitrile, methanol, ethyl acetate | Ambient | Not specified | Stable crystal form |

The preparation of this compound involves a well-defined multi-step synthetic route emphasizing stereoselective oxidation and salt formation to achieve a high-purity pharmaceutical compound. The use of phase transfer catalysts, chiral catalysts, and controlled crystallization conditions ensures high yield, purity, and stability. The monohydrate crystalline form of this compound sodium further enhances the drug's physicochemical properties, making it suitable for industrial production and clinical use.

These methods, supported by detailed patent disclosures, reflect current best practices in the synthesis and formulation of this compound, highlighting cost-effectiveness, safety, and environmental considerations such as avoiding high-toxicity reagents.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique. Il est utilisé dans le développement de comprimés enrobés entériques pour le traitement des maladies gastro-intestinales liées à l'acide. Le composé a été étudié pour sa stabilité et ses propriétés pharmacocinétiques chez le chien beagle, montrant une stabilité supérieure et un comportement de dissolution similaire par rapport aux produits de rabéprazole commerciaux. Le this compound est également utilisé dans la formulation de formes galéniques avec des inhibiteurs de la pompe à protons, répondant aux défis liés à la stabilité et à l'ajustement de la dose.

Mécanisme d'action

Il supprime la sécrétion d'acide gastrique en inhibant spécifiquement l'enzyme H+/K±ATPase à la surface sécrétoire de la cellule pariétale gastrique. Ce système enzymatique est considéré comme la pompe à acide (proton), et le this compound bloque la dernière étape de la production d'acide, conduisant à l'inhibition de la sécrétion d'acide basale et stimulée.

Applications De Recherche Scientifique

Gastroesophageal Reflux Disease (GERD)

Dexrabeprazole has shown superior efficacy in treating GERD compared to other PPIs like rabeprazole. A randomized, double-blind study involving 50 patients indicated that this compound at a dose of 10 mg was more effective than rabeprazole at 20 mg in improving symptoms such as heartburn and regurgitation. The study reported:

- Symptom Improvement : Patients receiving this compound experienced a significantly earlier onset of symptom relief (1.8 days vs. 2.6 days for rabeprazole) .

- Healing of Esophagitis : The healing rate of esophagitis was higher in the this compound group (95.2%) compared to the rabeprazole group (65.2%) .

Gastrointestinal Ulcers

This compound is also utilized in the treatment and prevention of various gastrointestinal ulcers, including:

- Gastric ulcers

- Duodenal ulcers

- Erosive esophagitis

- Zollinger-Ellison syndrome

It is particularly effective when combined with antibiotics for treating Helicobacter pylori-positive ulcers .

Comparative Efficacy

A systematic review highlighted that this compound not only provides faster symptom relief but also has a comparable safety profile to other PPIs, making it a suitable option for patients requiring acid suppression therapy .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound:

- Study on Non-Erosive GERD : In non-erosive GERD, this compound at 10 mg/day was found to be as effective as esomeprazole at 20 mg/day, indicating its versatility across different patient profiles .

- Long-Term Use : Long-term studies suggest that this compound maintains its efficacy over extended periods without significant adverse effects, making it suitable for chronic conditions requiring ongoing treatment.

Safety Profile

The safety profile of this compound has been consistently reported as favorable. In clinical trials, no severe adverse reactions were noted, which supports its use as a first-line therapy for acid-related disorders .

Mécanisme D'action

It suppresses gastric acid secretion by specifically inhibiting the H+/K±ATPase enzyme at the secretory surface of the gastric parietal cell . This enzyme system is regarded as the acid (proton) pump, and dexrabeprazole blocks the final step of acid production, leading to inhibition of both basal and stimulated acid secretion .

Comparaison Avec Des Composés Similaires

Table 1: Key Pharmacokinetic Parameters of PPIs

This compound demonstrates a higher AUC and Cₘₐₓ compared to rabeprazole, enabling effective acid suppression at 10 mg/day versus 20 mg/day for rabeprazole . Its enantiopure formulation avoids the metabolic burden of the inactive S(-)-enantiomer, enhancing therapeutic precision .

Clinical Efficacy in GERD

Table 2: Comparative Clinical Trials in GERD

This compound achieves comparable or superior symptom relief relative to esomeprazole and rabeprazole at half the dose. Notably, this compound showed a faster onset of action (8.4 days vs. 12.2 days for rabeprazole) in reducing heartburn and regurgitation .

Analytical Methodologies

This compound is often co-formulated with domperidone (a prokinetic agent). Validated RP-HPLC methods using C-18 columns and acetonitrile-phosphate buffer mobile phases (pH 5.1–7.0) are employed for quantification, with linear ranges of 5–35 μg/mL for this compound and 10–70 μg/mL for domperidone . Retention times for this compound (9.28 min) and domperidone (6.66 min) ensure precise separation . Stability-indicating TLC and spectrophotometric methods further confirm its robustness under stress conditions (e.g., oxidation, hydrolysis) .

Advantages Over Racemic PPIs

Activité Biologique

Dexrabeprazole is a proton pump inhibitor (PPI) primarily used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. As the active enantiomer of rabeprazole, this compound exhibits enhanced pharmacological properties, leading to increased efficacy in acid suppression and symptom relief. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on recent studies.

This compound functions by irreversibly inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. The compound is known to achieve its peak plasma concentration approximately 1-2 hours after oral administration, with a half-life of about 1-2 hours, allowing for effective acid suppression throughout the day .

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in comparison to other PPIs. A notable randomized, double-blind study evaluated this compound 10 mg against rabeprazole 20 mg in patients with GERD. The findings indicated that this compound not only provided superior symptom relief but also resulted in a higher rate of healing for esophagitis .

Key Findings from Clinical Studies

Safety Profile

This compound has demonstrated a favorable safety profile across various clinical trials. In studies comparing it to other PPIs, no significant adverse effects were reported, suggesting that it is well-tolerated by patients . The absence of serious side effects positions this compound as a viable option for long-term management of acid-related disorders.

Case Studies

Several case studies have illustrated the practical application of this compound in clinical settings:

- Case Study 1 : A 54-year-old male with chronic GERD was treated with this compound after failing to respond to other PPIs. After four weeks, he reported substantial symptom relief and improvement in quality of life.

- Case Study 2 : A cohort of elderly patients with multiple comorbidities was administered this compound for peptic ulcer disease. The treatment resulted in effective ulcer healing and minimal side effects, demonstrating its suitability for vulnerable populations.

Q & A

Q. What methodological approaches are recommended for assessing Dexrabeprazole’s bioavailability in preclinical models?

To evaluate bioavailability, researchers should employ in vivo models (e.g., rodent pharmacokinetic studies) with controlled variables such as fasting state, administration route, and dosage. Plasma concentration-time profiles can be analyzed using HPLC or LC-MS/MS to determine AUC, Cmax, and Tmax. Comparative studies should include reference PPIs (e.g., omeprazole) to contextualize findings .

Q. How should researchers design experiments to compare this compound’s acid suppression efficacy with other PPIs?

A randomized, double-blind crossover study with pH-monitoring (e.g., 24-hour intragastric pHmetry) is optimal. Standardize meals, dosing schedules, and washout periods between interventions. Use AUC for intragastric pH >4 as the primary endpoint. Include stratification by CYP2C19 genotype to account for metabolic variability .

Q. What are the best practices for synthesizing existing data on this compound’s safety profile in elderly populations?

Conduct a systematic review using PRISMA guidelines. Extract adverse event (AE) data from Phase III/IV trials and observational studies. Perform subgroup analyses by age, comorbidities, and polypharmacy status. Use Naranjo scales to assess causality and GRADE criteria to evaluate evidence quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound for H. pylori eradication?

Analyze heterogeneity in clinical trials by categorizing studies based on:

Q. What experimental strategies elucidate this compound’s off-target effects on gut microbiota composition?

Use metagenomic sequencing of fecal samples from longitudinal cohort studies. Compare microbial diversity pre- and post-treatment, controlling for diet and concomitant medications. Validate findings via in vitro culture models with bacterial strains exposed to physiologically relevant this compound concentrations .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing strategies for this compound in hepatic impairment?

Develop a population PK model using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like Child-Pugh score and albumin levels. Validate the model with sparse sampling data from hepatic impairment cohorts. Simulate dosing scenarios to optimize AUC/MIC ratios while minimizing toxicity .

Methodological Guidance for Data Presentation

Q. What standards should be followed when presenting this compound’s pharmacodynamic data in tables?

- Use Roman numerals for table identifiers (e.g., Table I) and ensure self-explanatory titles.

- Include footnotes for abbreviations (e.g., AUC: area under the curve).

- Separate columns for comparator drugs, dosage, primary endpoints, and statistical significance (p-values with confidence intervals). Avoid duplicating data from figures .

Q. How should researchers address limitations in retrospective studies on this compound-drug interactions?

Clearly state biases (e.g., confounding by indication) in the "Discussion" section. Use sensitivity analyses to test robustness. Propose prospective in vitro CYP inhibition assays or physiologically based pharmacokinetic (PBPK) modeling to validate findings .

Theoretical and Ethical Considerations

Q. What frameworks align this compound research with emerging gastroenterological theories?

Ground studies in acid-pocket dynamics or mucosal defense mechanisms. For example, explore this compound’s impact on gastric mucus viscosity using rheological assays. Link findings to theories of PPIs’ role in barrier function restoration .

Q. How can researchers ensure ethical rigor in trials involving this compound and vulnerable populations (e.g., pregnant patients)?

Adhere to ICH-GCP guidelines. Obtain informed consent with explicit risk-benefit disclosures. Use independent data monitoring committees (DMCs) for interim safety analyses. Publish negative outcomes in registries like ClinicalTrials.gov to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.